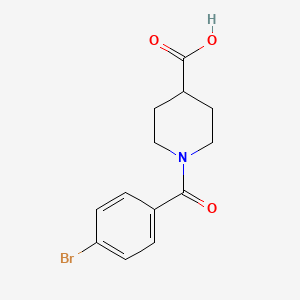

1-(4-bromobenzoyl)piperidine-4-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromobenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJAKGJUMHFNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358393 | |

| Record name | 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693237-87-5 | |

| Record name | 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid. Due to the limited availability of experimentally determined data for this specific compound, this document outlines standard experimental protocols for the determination of key parameters such as melting point, solubility, pKa, and logP. Furthermore, it presents a logical workflow for its synthesis and characterization, providing a framework for researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a molecule of interest in medicinal chemistry due to its structural motifs, which are common in pharmacologically active compounds. The piperidine ring is a prevalent scaffold in many CNS-active drugs, and the bromobenzoyl group offers a site for further chemical modification. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide serves as a resource for researchers, summarizing the available data and providing detailed methodologies for its experimental characterization.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the known and currently unavailable data points.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₄BrNO₃ | [1][2][3][4] |

| Molar Mass | 312.16 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Data needed | [1] |

| Boiling Point | Data needed | [1] |

| pKa | Data needed | [1] |

| Aqueous Solubility | Low solubility (estimated) | [1] |

| logP | Data needed | - |

Experimental Protocols

The following sections describe standard experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Digital Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small, dry sample of the compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination

Aqueous solubility is a crucial factor influencing a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid loss of the compound due to adsorption to the filter material.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid and is critical for understanding the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of the compound is dissolved in a known volume of deionized water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid groups are ionized. Due to the presence of the basic piperidine nitrogen, a second pKa value may also be determined.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and then separated.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed flask.

-

Equilibration: The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[5] For ionizable compounds, the distribution coefficient (logD) at a specific pH is often more relevant.[6]

Synthesis and Characterization Workflow

While a specific synthesis protocol for this compound was not found in the search results, a general synthetic route can be proposed based on standard organic chemistry reactions. The following diagram illustrates a logical workflow for its synthesis and subsequent characterization.

Caption: General workflow for the synthesis and characterization.

Physicochemical Property Determination Workflow

The following diagram illustrates the logical flow for the experimental determination of the key physicochemical properties discussed in this guide.

References

- 1. This compound | CAS 1154042-04-6 | Manufacturer & Supplier in China | Chemical Properties, Uses & Safety [chemheterocycles.com]

- 2. parchem.com [parchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - CAS:693237-87-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

1-(4-bromobenzoyl)piperidine-4-carboxylic acid CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid, a molecule of significant interest within the domain of medicinal chemistry. The benzoylpiperidine scaffold is a well-established "privileged structure" in drug discovery, known for its presence in a variety of biologically active compounds. This guide consolidates available data on its chemical identity, structure, and, by extension through closely related analogues, its potential synthesis, biological activities, and physicochemical properties. While specific experimental data for this exact compound is limited in publicly accessible literature, this document leverages information from structurally similar compounds to provide a predictive and informative resource for research and development.

Chemical Identity and Structure

CAS Number: 693237-87-5[1][2][3]

Molecular Structure:

Chemical Structure of this compound

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 693237-87-5[1][2][3] |

| Molecular Formula | C13H14BrNO3[1][2] |

| Molecular Weight | 312.16 g/mol [3] |

| Synonyms | 4-Piperidinecarboxylic acid, 1-(4-bromobenzoyl)-; 1-(4-Bromobenzoyl)-4-piperidinecarboxylic acid; 1-(4-bromobenzoyl)isonipecotic acid; 1-[(4-bromophenyl)-oxomethyl]-4-piperidinecarboxylic acid[1] |

Physicochemical Properties (Predicted and Inferred from Analogues)

Table 2: Physicochemical Data

| Property | Value/Information | Source/Analogue |

| Appearance | Expected to be a solid at room temperature. | General observation for similar compounds |

| Melting Point | 136-138 °C | Analogue: 1-benzoylpiperidine-4-carboxylic acid |

| Solubility | Low solubility in water is predicted. Soluble in some organic solvents like dichloromethane.[4] | General characteristics of similar structures[4] |

| pKa | Data not available. | N/A |

| Stability | Stable under normal storage conditions.[4] | General chemical stability of the scaffold[4] |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound was not identified in the searched literature. However, a general and highly applicable method for the synthesis of N-aroyl piperidines involves the acylation of the piperidine nitrogen with a corresponding acyl chloride. Below is a representative experimental protocol adapted from the synthesis of a closely related analogue, 1-benzoylpiperidine-4-carboxylic acid.

General Synthesis Workflow

General synthesis workflow for this compound.

Experimental Protocol: Acylation of Piperidine-4-carboxylic acid (Adapted)

This protocol is based on the synthesis of similar N-benzoylpiperidine derivatives.

-

Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is added a non-nucleophilic base such as triethylamine (2-2.5 equivalents). The mixture is stirred at room temperature.

-

Acylation: 4-Bromobenzoyl chloride (1-1.2 equivalents) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction can be heated if necessary to drive it to completion.

-

Work-up: Upon completion, the reaction mixture is acidified with a dilute aqueous acid solution (e.g., 1 M HCl). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Biological Activity and Potential Applications

While direct biological data for this compound is scarce, the benzoylpiperidine scaffold is prominent in compounds targeting the central nervous system.

Glycine Transporter Type 2 (GlyT2) Inhibition

Derivatives of benzoylpiperidine have been investigated as inhibitors of the glycine transporter type 2 (GlyT2). GlyT2 is involved in regulating glycine levels in the synapse and is a target for the development of analgesics for chronic pain. The general structure of these inhibitors often includes a benzoylpiperidine core. It is plausible that this compound could exhibit inhibitory activity at this transporter, although this would require experimental validation.

Hypothetical Signaling Pathway in Pain Modulation

Hypothesized mechanism of action for a GlyT2 inhibitor.

Serotonin Receptor Ligands

Piperidine derivatives are frequently found in ligands for various serotonin (5-HT) receptors. These receptors are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and psychosis. The specific substitution pattern on the benzoyl and piperidine rings dictates the affinity and selectivity for different 5-HT receptor subtypes. Further screening would be necessary to determine if this compound has any significant activity at these receptors.

Conclusion

This compound is a compound with a chemical scaffold that suggests potential for biological activity, particularly within the central nervous system. While detailed experimental data for this specific molecule is not widely published, this guide provides a foundational understanding based on its chemical structure and the known properties of its analogues. The provided synthesis protocol and discussion of potential biological targets such as GlyT2 and serotonin receptors are intended to serve as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further experimental investigation is required to fully characterize its physicochemical properties and pharmacological profile.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives, particularly those incorporating a 1-(4-bromobenzoyl)piperidine-4-carboxylic acid moiety, have garnered significant interest for their diverse biological activities. This technical guide synthesizes the current understanding of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The information is curated to support researchers and professionals in the pursuit of novel drug discovery and development.

Enzyme Inhibition: A Primary Mechanism of Action

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of clinically relevant enzymes. This section details their effects on MenA, carbonic anhydrases, acetylcholinesterase, and α-glucosidase.

MenA, an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, has emerged as a promising target for novel anti-tuberculosis drugs. Piperidine derivatives have been investigated as MenA inhibitors. A 4-bromophenyl analog demonstrated potent inhibition of both the MenA enzyme and mycobacterial growth[1].

Table 1: MenA Inhibitory Activity of Piperidine Derivatives [1]

| Compound | cLogP | MenA IC₅₀ (µM) | Mtb GIC₅₀ (µM) |

| 4-bromophenyl analog (10) | 6.8 | 12 ± 2 | 14 ± 0 |

| 3-bromo derivative (14) | - | 12 ± 3 | 14 ± 0 |

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, structurally related to the core topic, were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. Several of these compounds displayed low nanomolar inhibition and selectivity against cytosolic hCA II and tumor-associated hCA IX and XII isoforms[2].

Table 2: Inhibitory Activity (Kᵢ) of Piperidine Derivatives against hCA Isoforms [2]

| Compound | R Group | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| 5 | 3-methoxyphenyl | - | 5.8 | - | 38.6 |

| 6 | 4-methoxyphenyl | - | 3.7 | - | 7.9 |

| 7 | 2-methylphenyl | - | 11.8 | - | 11.8 |

| 9 | 4-fluorophenyl | - | 5.6 | - | 8.9 |

| 10 | 4-chlorophenyl | - | 4.4 | - | 9.7 |

N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and showed promising inhibitory potential against both acetylcholinesterase (AChE) and α-glucosidase[3]. These findings suggest potential applications in managing neurodegenerative diseases and diabetes.

Table 3: AChE and α-Glucosidase Inhibitory Activity of N-substituted-(4-bromophenyl) Derivatives [3]

| Compound | AChE IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

| 5c | - | 123.42 ± 0.19 |

| 5d | - | 124.35 ± 0.15 |

| 5g | 92.13 ± 0.15 | - |

| 5h | 98.72 ± 0.12 | 57.38 ± 0.19 |

| 5j | 92.52 ± 0.16 | 123.36 ± 0.19 |

| 5l | 52.63 ± 0.14 | 124.74 ± 0.18 |

| 5n | 82.75 ± 0.16 | - |

In a separate study, novel 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-arylacetamides were also identified as potent α-glucosidase inhibitors, with several compounds showing significantly better activity than the standard drug, acarbose[4].

Table 4: α-Glucosidase Inhibitory Activity of 2-(3-(4-bromobenzoyl)...) Derivatives [4]

| Compound | α-Glucosidase IC₅₀ (µM) |

| 11c | 30.65 |

| 12a | 18.25 |

| 12d | 20.76 |

| 12e | 35.14 |

| 12g | 24.24 |

| Acarbose (Standard) | 58.8 |

Anticancer Activity

The therapeutic potential of piperidine derivatives extends to oncology. Studies have shown that specific substitutions on the core structure can lead to significant cytotoxic effects against various cancer cell lines.

For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity. Compound 4e was particularly effective against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25% at a 10⁻⁵ M concentration. Compound 4i also showed promising activity against multiple cell lines, including SNB-75 (PGI 38.94%) and UO-31 (PGI 30.14%)[5].

Other studies on different classes of piperidine derivatives have also highlighted their potential as anticancer agents, suggesting that the this compound scaffold is a valuable starting point for the design of new oncology drugs[6][7][8].

Experimental Protocols

This section provides an overview of the methodologies employed in the synthesis and biological evaluation of the discussed piperidine derivatives.

A common synthetic route involves the reaction of 4-piperidine carboxylic acid with benzoyl chloride or its derivatives in the presence of a base like triethylamine in a suitable solvent such as THF. The reaction can be efficiently carried out using microwave irradiation[9]. For the synthesis of amide derivatives, the resulting carboxylic acid can be coupled with various amines using a coupling agent like EDCI[2].

Caption: General workflow for the synthesis of target amide derivatives.

The inhibitory potency against MenA is determined using a cell-free prenyltransferase assay. The assay monitors the formation of demethylmenaquinone by TLC autoradiography using radiolabeled trans-farnesyl pyrophosphate ([³H]FPP) and MenA-containing membrane fractions from M. tuberculosis. The IC₅₀ value, which is the concentration required to reduce the formation of [³H]demethylmenaquinone by 50%, is then calculated.

Caption: Workflow for the MenA enzyme inhibition assay.

The inhibitory activity against various hCA isoforms is typically assessed using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂. The inhibition constants (Kᵢ) are determined by plotting the initial rates of reaction against varying concentrations of the inhibitor.

AChE inhibitory activity is commonly determined using a spectrophotometric method, often based on the Ellman's reaction. The assay measures the hydrolysis of acetylthiocholine iodide by AChE, where the product, thiocholine, reacts with DTNB to produce a colored anion that can be quantified.

The inhibitory activity against α-glucosidase is measured spectrophotometrically by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside. The absorbance of the resulting p-nitrophenol is measured, and the IC₅₀ value is calculated.

The anticancer activity of compounds is often evaluated using the National Cancer Institute (NCI) protocol against a panel of human cancer cell lines. The assay measures the growth inhibition of cells after exposure to the test compound at a specific concentration (e.g., 10⁻⁵ M). The results are typically reported as percent growth or percent growth inhibition.

Signaling Pathways and Molecular Interactions

The biological effects of these compounds are rooted in their interactions with specific molecular targets. For enzyme inhibitors, this involves binding to the active site or an allosteric site, thereby blocking the enzyme's function.

Caption: Generalized mechanism of enzyme inhibition by piperidine derivatives.

For anticancer agents, the mechanism can be more complex, potentially involving the inhibition of key signaling pathways, induction of apoptosis, or cell cycle arrest. Molecular docking studies can provide insights into the binding modes of these compounds with their protein targets, guiding further optimization of their structure for improved efficacy and selectivity[2][4][5].

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as enzyme inhibitors and anticancer agents underscores their potential for the development of new therapeutics. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency, selectivity, and pharmacokinetic properties. Further in-vivo studies are also warranted to validate the therapeutic potential of the most promising candidates. The detailed methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach | MDPI [mdpi.com]

- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel NSAID 1-acyl-4-cycloalkyl/arylsemicarbazides and 1-acyl-5-benzyloxy/hydroxy carbamoylcarbazides as potential anticancer agents and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-BENZOYLPIPERIDINE-4-CARBOXYLIC ACID | 5274-99-7 [chemicalbook.com]

Spectroscopic Profile of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-bromobenzoyl)piperidine-4-carboxylic acid, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 693237-87-5[1] Molecular Formula: C₁₃H₁₄BrNO₃[1] Molecular Weight: 312.16 g/mol

Spectroscopic Data

The following sections present the predicted and experimentally derived spectroscopic data for this compound. The data has been compiled and analyzed to provide a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.65 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.45 | Doublet | 2H | Aromatic (meta to C=O) |

| ~4.0-4.2 | Multiplet | 2H | Piperidine (-NCH₂-) |

| ~2.9-3.1 | Multiplet | 2H | Piperidine (-NCH₂-) |

| ~2.5-2.7 | Multiplet | 1H | Piperidine (-CH-) |

| ~1.8-2.0 | Multiplet | 2H | Piperidine (-CH₂-) |

| ~1.6-1.8 | Multiplet | 2H | Piperidine (-CH₂-) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Carboxylic Acid (-COOH) |

| ~169 | Amide Carbonyl (C=O) |

| ~135 | Aromatic (C-Br) |

| ~132 | Aromatic (quaternary) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~45 | Piperidine (-NCH₂-) |

| ~42 | Piperidine (-CH-) |

| ~28 | Piperidine (-CH₂-) |

Note: Predicted chemical shifts are based on the analysis of similar structures and known substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| ~1630 | Strong | C=O stretch (Amide) |

| ~1600, ~1485 | Medium | C=C stretch (Aromatic) |

| ~1290 | Medium | C-O stretch (Carboxylic Acid) |

| ~1010 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is summarized below.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 311/313 | Molecular Ion [M]⁺ (presence of Br isotope) |

| 294/296 | [M-OH]⁺ |

| 266/268 | [M-COOH]⁺ |

| 183/185 | [Br-C₆H₄-CO]⁺ |

| 128 | [Piperidine-4-carboxylic acid]⁺ |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data.

Synthesis of this compound

A common synthetic route involves the acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base, such as triethylamine or sodium hydroxide, in a suitable solvent like dichloromethane or a biphasic system. The product is typically purified by recrystallization or column chromatography.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument. The sample is dissolved in a suitable solvent, like methanol or acetonitrile, and introduced into the ion source.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a synthesized compound is illustrated in the following diagram.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Potential Therapeutic Targets of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles and analyzes publicly available research on compounds structurally related to 1-(4-bromobenzoyl)piperidine-4-carboxylic acid to infer its potential therapeutic targets. No direct experimental data for this compound was found in the public domain at the time of this writing. The information presented herein is for research and informational purposes only and should not be construed as a definitive statement on the biological activity of this compound.

Introduction

This compound is a synthetic organic molecule featuring a piperidine core, a functional scaffold prevalent in many biologically active compounds. Its structure, characterized by a bromobenzoyl group attached to the piperidine nitrogen and a carboxylic acid at the 4-position, suggests the potential for diverse interactions with biological macromolecules. This technical guide explores potential therapeutic targets of this compound by examining the established biological activities of structurally analogous molecules. The analysis focuses on three primary putative targets: 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) , a key enzyme in bacterial menaquinone biosynthesis; Carbonic Anhydrases (CAs) , a family of metalloenzymes involved in various physiological and pathological processes; and Steroid 5α-reductase , an enzyme critical in androgen metabolism.

Potential Target: 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis

The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. MenA, an essential enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis, represents a promising target for the development of new anti-tubercular drugs.[1] Inhibition of MenA disrupts the electron transport chain, which is vital for the survival of the bacterium.[1]

A study exploring the structure-activity relationships of piperidine derivatives as MenA inhibitors identified a potent analog, a 4-bromophenyl derivative (compound 10 ), which shares significant structural similarity with this compound.[1]

Quantitative Data for a Structurally Similar MenA Inhibitor

| Compound | Target | Assay | IC50 (µM) | GIC50 (µM) | cLogP | Reference |

| 4-bromophenyl analog (10 ) | MenA (M. tuberculosis) | Cell-free prenyltransferase assay | 12 ± 2 | 14 ± 0 | 6.8 | [1] |

IC50: The half maximal inhibitory concentration against the MenA enzyme. GIC50: The half maximal growth inhibitory concentration against M. tuberculosis. cLogP: Calculated lipophilicity.

Experimental Protocols

MenA Enzyme Inhibition Assay: [1]

-

Preparation of MenA-containing membrane fractions: Membrane fractions were prepared from M. tuberculosis strain mc²6230.

-

Enzyme Reaction: The assay monitored the formation of demethylmenaquinone by thin-layer chromatography (TLC) autoradiography. The reaction mixture contained MenA-containing membrane fractions, radiolabeled trans-farnesyl pyrophosphate ([³H]FPP), and the test compound.

-

Data Analysis: The potency of the inhibitors was determined as the inhibitory concentration required to reduce the formation of [³H]demethylmenaquinone species by 50% (IC50).

Antimycobacterial Activity Assay: [1]

-

Bacterial Strain: Mycobacterium tuberculosis strain mc²6230 was used.

-

Assay Conditions: The antimycobacterial activity was assessed in 96-well plates with serial dilutions of the test compounds.

-

Data Analysis: The GIC50 was determined as the concentration of the compound that inhibits 50% of M. tuberculosis growth over 5 days of exposure.

Signaling Pathway and Experimental Workflow

References

In Silico Analysis of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the computational modeling of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid, a compound of interest in modern drug discovery. This guide provides a framework for its synthesis, potential biological targets, and the application of in silico techniques to elucidate its interactions, focusing on its potential as a carbonic anhydrase inhibitor.

Introduction

This compound is a synthetic organic compound featuring a piperidine core, a functional group prevalent in many pharmaceuticals. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, its structural similarity to known enzyme inhibitors provides a strong basis for targeted in silico investigation. This guide focuses on the hypothesis that this compound may act as an inhibitor of human carbonic anhydrases (hCAs), a family of enzymes implicated in a range of physiological and pathological processes, including cancer and glaucoma.[1] This hypothesis is supported by studies on analogous compounds, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, which have demonstrated potent hCA inhibitory activity.[2]

This technical document will outline the fundamental chemical properties of the target compound, propose a synthetic route based on established methodologies, and detail a comprehensive in silico modeling workflow. This includes molecular docking and molecular dynamics simulations to predict its binding affinity and interaction patterns with a selected human carbonic anhydrase isoform, providing a virtual framework for its evaluation as a potential therapeutic agent.

Compound Profile and Synthesis

Chemical Properties

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1154042-04-6 | [2] |

| Molecular Formula | C13H14BrNO3 | [2] |

| Molar Mass | 312.16 g/mol | [2] |

| Appearance | Solid (predicted) | [2] |

| Solubility in Water | Low (estimated) | [2] |

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, adapted from methodologies reported for structurally related compounds.[2] The proposed reaction scheme is illustrated below. The synthesis commences with the protection of the piperidine nitrogen of ethyl isonipecotate, followed by the introduction of the 4-bromobenzoyl group, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

In Silico Modeling of Interactions with Human Carbonic Anhydrase IX

Given the established role of piperidine-based sulfonamides as carbonic anhydrase inhibitors, this section outlines a detailed in silico protocol to investigate the interaction of this compound with human carbonic anhydrase IX (hCA IX). hCA IX is a transmembrane enzyme that is overexpressed in many solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival and proliferation, making it a validated target for anticancer therapies.[3]

Experimental Protocols

3.1.1. Protein and Ligand Preparation

-

Protein Structure: The crystal structure of human carbonic anhydrase IX will be retrieved from the Protein Data Bank (PDB). The protein will be prepared for docking by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Ligand Structure: A 3D structure of this compound will be generated using molecular modeling software. The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94), and partial charges will be assigned.

3.1.2. Molecular Docking

-

Objective: To predict the binding pose and affinity of the ligand within the active site of hCA IX.

-

Software: A widely used docking program such as AutoDock Vina will be employed.

-

Procedure: A grid box will be defined to encompass the active site of hCA IX, including the catalytic zinc ion and key surrounding residues. The prepared ligand will be docked into the defined grid box, and the resulting poses will be ranked based on their predicted binding energies.

3.1.3. Molecular Dynamics Simulation

-

Objective: To assess the stability of the predicted protein-ligand complex and to analyze the detailed interactions over time.

-

Software: A molecular dynamics simulation package like GROMACS or AMBER will be utilized.

-

Procedure: The top-ranked docked complex from the molecular docking study will be used as the starting structure. The complex will be solvated in a water box with appropriate counter-ions to neutralize the system. The system will then be subjected to energy minimization, followed by a series of equilibration steps (NVT and NPT ensembles). Finally, a production molecular dynamics simulation of at least 100 nanoseconds will be performed.

Data Presentation: Predicted Binding Interactions

The results from the molecular docking and dynamics simulations can be summarized in a table to facilitate comparison and analysis.

| Parameter | Predicted Value |

| Binding Energy (kcal/mol) | [Predicted value from docking] |

| Key Interacting Residues | [List of amino acids] |

| Types of Interactions | [e.g., Hydrogen bonds, hydrophobic interactions, pi-pi stacking] |

| RMSD of Ligand (nm) | [Value from MD simulation] |

| RMSF of Protein (nm) | [Value from MD simulation] |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the relevant biological pathway and the in silico experimental workflow.

Conclusion

This technical guide provides a comprehensive framework for the in silico investigation of this compound as a potential inhibitor of human carbonic anhydrase IX. By leveraging computational tools for molecular docking and dynamics simulations, researchers can gain valuable insights into the binding mechanisms and potential efficacy of this compound. The detailed protocols and visualizations presented herein serve as a practical resource for scientists and professionals in the field of drug discovery and development, facilitating the rational design and evaluation of novel therapeutic agents. Further experimental validation is essential to confirm the in silico predictions and to fully elucidate the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to 1-(4-bromobenzoyl)piperidine-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-bromobenzoyl)piperidine-4-carboxylic acid is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry. Its rigid piperidine core, appended with a bromobenzoyl group and a carboxylic acid moiety, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom allows for further structural modifications via cross-coupling reactions, making it an attractive starting material for the generation of compound libraries in drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and the historical and current applications of this compound as a key intermediate in the development of novel therapeutics.

Discovery and History

The specific discovery of this compound is not prominently documented in a singular, seminal publication. Rather, its appearance in the scientific literature and commercial catalogs suggests its development as a versatile chemical intermediate for drug discovery. The synthesis of such acylated piperidine derivatives is a common strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of various compound classes. The bromobenzoyl moiety, in particular, is a well-established pharmacophore and a useful synthetic handle for further chemical modifications.

The core structure, piperidine-4-carboxylic acid, is a key component in numerous pharmaceuticals, and its N-acylation with various benzoyl halides is a straightforward and widely employed synthetic transformation. Therefore, this compound was likely first synthesized as part of a broader effort to create a library of N-substituted piperidine derivatives for screening against various biological targets. Its commercial availability from numerous chemical suppliers today underscores its utility as a readily accessible building block for medicinal chemists.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and role as a drug scaffold. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 693237-87-5 | Commercial Suppliers |

| Molecular Formula | C13H14BrNO3 | Calculated |

| Molecular Weight | 312.16 g/mol | Calculated |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in organic solvents such as DMSO and DMF | Inferred from structure |

| pKa | Estimated to be around 4-5 for the carboxylic acid | Inferred from structure |

Experimental Protocols

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride in the presence of a base.

Reaction Scheme:

Materials:

-

Piperidine-4-carboxylic acid

-

4-bromobenzoyl chloride

-

Sodium hydroxide (NaOH) or triethylamine (TEA)

-

Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Water (H2O)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolution: Piperidine-4-carboxylic acid (1 equivalent) is dissolved or suspended in a suitable organic solvent, such as DCM or THF, along with an aqueous solution of a base like sodium hydroxide (2-3 equivalents) or an organic base like triethylamine (2-3 equivalents). The mixture is cooled in an ice bath to 0-5 °C.

-

Acylation: 4-bromobenzoyl chloride (1-1.2 equivalents), dissolved in the same organic solvent, is added dropwise to the cooled mixture with vigorous stirring. The reaction is typically exothermic, and the temperature should be maintained below 10 °C during the addition.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-16 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the organic solvent is removed under reduced pressure. The aqueous residue is acidified to a pH of 2-3 with a dilute solution of hydrochloric acid, resulting in the precipitation of the product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Applications in Drug Discovery

While there is limited publicly available biological data for this compound itself, its structural motifs are present in a variety of compounds with demonstrated biological activity. It serves as a key intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas.

-

Enzyme Inhibitors: The piperidine scaffold is a common feature in many enzyme inhibitors. The carboxylic acid can interact with active site residues, while the bromobenzoyl moiety can be modified to enhance potency and selectivity. For example, derivatives of similar structures have been investigated as inhibitors of carbonic anhydrases.

-

Receptor Ligands: N-benzoylpiperidine derivatives have been explored as ligands for various G protein-coupled receptors (GPCRs) and ion channels. The modular nature of this scaffold allows for systematic modifications to optimize receptor affinity and functional activity.

-

Antimicrobial Agents: The piperidine ring is found in several natural and synthetic antimicrobial compounds. The bromobenzoyl group can contribute to the overall lipophilicity and electronic properties of the molecule, which can influence its ability to penetrate bacterial cell membranes.

The bromine atom on the benzoyl ring is particularly advantageous for medicinal chemists as it allows for the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents, thereby enabling the rapid exploration of chemical space around this core scaffold.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Representative Signaling Pathway Involvement

Given that derivatives of this scaffold have been investigated as enzyme inhibitors, a generic enzyme inhibition pathway is depicted below.

Caption: Competitive inhibition of an enzyme by a derivative.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. While its own discovery is not a landmark event, its utility as a scaffold for the synthesis of a diverse range of bioactive molecules is well-established. Its straightforward synthesis, coupled with the potential for extensive chemical modification, ensures its continued importance in the generation of novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and scientists in the pharmaceutical industry, highlighting its properties, synthesis, and potential applications.

An In-depth Technical Guide on the Solubility and Stability of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid. Due to the limited availability of public data for this specific compound, this document focuses on established experimental protocols and best practices that are broadly applicable in pharmaceutical development. It outlines detailed procedures for determining solubility in various solvents and assessing stability under stress conditions as mandated by regulatory bodies. The guide includes templates for data presentation and visual workflows to aid in experimental design and execution.

Introduction

This compound is a chemical entity with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential active pharmaceutical ingredient (API). Solubility influences bioavailability and formulation strategies, while stability data are crucial for determining shelf-life, storage conditions, and identifying potential degradation products.[1][2]

This guide details the standard methodologies for generating the necessary solubility and stability profiles for this compound, adhering to guidelines set forth by the International Council for Harmonisation (ICH).[3][4]

Solubility Determination

The solubility of an API is its saturation mass concentration in a given solvent at a specified temperature.[5] For pharmaceutical applications, this is typically determined in aqueous buffers across a physiological pH range, as well as in various organic solvents relevant to manufacturing and formulation.

Experimental Protocols

Two primary methods are recommended for solubility determination: the Shake-Flask Method and Potentiometric Titration.

2.1.1. Equilibrium Solubility by Shake-Flask Method (OECD 105)

This is the gold standard for determining thermodynamic solubility.[6][7]

Protocol:

-

Preparation of Media: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid), 4.5 (acetate buffer), and 6.8 (simulated intestinal fluid).[8] Prepare other organic solvents of interest (e.g., ethanol, methanol, DMSO, acetone).

-

Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of each solvent. The excess solid should be visually apparent.

-

Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C for physiological relevance) for a sufficient duration to reach equilibrium.[9] Equilibrium is confirmed when consecutive measurements of the solute's concentration are consistent (e.g., within 10% over 24 hours).[8] Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] A calibration curve must be generated to ensure accurate quantification.

2.1.2. pH-Dependent Solubility by Potentiometric Titration

For ionizable compounds like carboxylic acids, potentiometric titration offers a rapid way to determine the intrinsic solubility and pKa.[11][12]

Protocol:

-

Instrument Setup: Calibrate a pH meter with standard buffers.

-

Sample Preparation: Prepare a suspension of the compound in water or an electrolyte solution.

-

Titration: Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

Data Analysis: The point at which the solid phase disappears indicates the formation of a saturated solution of the salt. The intrinsic solubility can be calculated from the titration curve data. This method can typically be completed within 2-4 hours.[12]

Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format.

| Solvent/Medium | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) |

| pH 1.2 Buffer | 37 | Shake-Flask | Experimental Data | Calculated Data |

| pH 4.5 Buffer | 37 | Shake-Flask | Experimental Data | Calculated Data |

| pH 6.8 Buffer | 37 | Shake-Flask | Experimental Data | Calculated Data |

| Water | 25 | Shake-Flask | Experimental Data | Calculated Data |

| Ethanol | 25 | Shake-Flask | Experimental Data | Calculated Data |

| Methanol | 25 | Shake-Flask | Experimental Data | Calculated Data |

| DMSO | 25 | Shake-Flask | Experimental Data | Calculated Data |

| Acetone | 25 | Shake-Flask | Experimental Data | Calculated Data |

| Water (Intrinsic) | 25 | Potentiometric | Experimental Data | Calculated Data |

Stability Assessment

Stability testing provides evidence on how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[13] This involves long-term stability studies and forced degradation (stress testing).

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[14][15] The goal is to achieve a target degradation of 5-20%.[16]

3.1.1. Experimental Protocols

Hydrolytic Degradation:

-

Conditions: Expose a solution of the compound (e.g., 1 mg/mL) to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions.[16]

-

Procedure: Conduct studies at room temperature and, if no degradation occurs, at an elevated temperature (e.g., 50-70 °C).[17] Analyze samples at various time points.

Oxidative Degradation:

-

Conditions: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[16]

-

Procedure: Store the solution at room temperature and analyze at appropriate intervals.

Photolytic Degradation (ICH Q1B):

-

Conditions: Expose the solid compound and its solution to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[3][16]

-

Procedure: A control sample should be protected from light to allow for comparison.

Thermal Degradation:

-

Conditions: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).[15][18]

-

Procedure: Analyze the samples at different time points to assess the extent of degradation.

Stability-Indicating Method

A validated stability-indicating analytical method, typically a gradient reversed-phase HPLC method, is essential for stability studies.[19][20] The method must be able to separate the intact API from all process-related impurities and degradation products.[20]

Long-Term and Accelerated Stability (ICH Q1A(R2))

These studies are performed to establish a re-test period for the API.[4]

Protocol:

-

Batch Selection: Use at least three primary batches of the API.

-

Container Closure System: Store the API in a container that simulates the proposed packaging for storage and distribution.[18]

-

Storage Conditions:

-

Testing Frequency:

-

Evaluation: Monitor attributes such as appearance, assay, and degradation products at each time point. A "significant change" for an API is defined as a failure to meet its specification.[22]

Data Presentation

Summarize the results of the forced degradation and long-term stability studies in tables.

Forced Degradation Summary:

| Stress Condition | Conditions | Time (hours) | Assay (% Label Claim) | Degradation Products (% Peak Area) | Observations |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 2, 8, 24 | Data | Data | e.g., Color change |

| Base Hydrolysis | 0.1 M NaOH, RT | 2, 8, 24 | Data | Data | e.g., Precipitate |

| Oxidation | 3% H₂O₂, RT | 2, 8, 24 | Data | Data | No change |

| Photolytic | 1.2M lux hrs | - | Data | Data | No change |

| Thermal (Solid) | 70°C | 24, 48, 72 | Data | Data | e.g., Discoloration |

Accelerated Stability Data Summary (Example: 40°C/75% RH):

| Test Parameter | Specification | Initial | 3 Months | 6 Months |

| Appearance | White Powder | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | Data | Data |

| Degradation Product 1 (%) | ≤ 0.2 | < 0.05 | Data | Data |

| Total Impurities (%) | ≤ 1.0 | 0.15 | Data | Data |

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination

References

- 1. acdlabs.com [acdlabs.com]

- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. oecd.org [oecd.org]

- 6. enamine.net [enamine.net]

- 7. oecd.org [oecd.org]

- 8. who.int [who.int]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fdaghana.gov.gh [fdaghana.gov.gh]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. scispace.com [scispace.com]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. database.ich.org [database.ich.org]

The Pivotal Role of Piperidine-4-Carboxylic Acid Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide

For Immediate Release

In the landscape of modern drug discovery and development, the piperidine-4-carboxylic acid scaffold has emerged as a cornerstone for the synthesis of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, pharmacological activities, and therapeutic applications of piperidine-4-carboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals. The guide delves into their significant roles in developing treatments for a range of conditions including viral infections, cancer, neurodegenerative diseases, and pain management through opioid receptor modulation.

The versatility of the piperidine-4-carboxylic acid core allows for extensive structural modifications, leading to compounds with a wide spectrum of biological activities. This guide summarizes key quantitative data, details established experimental protocols, and provides visual representations of relevant biological pathways and synthetic workflows to facilitate further research and development in this critical area of medicinal chemistry.

Synthesis of Piperidine-4-Carboxylic Acid Derivatives: A General Workflow

The synthesis of piperidine-4-carboxylic acid derivatives typically commences with the catalytic hydrogenation of a corresponding pyridine-4-carboxylic acid precursor. This foundational step is followed by a series of functional group manipulations, most notably N-alkylation and amide coupling, to generate a diverse library of compounds. The tert-butoxycarbonyl (Boc) group is frequently employed as a protecting group for the piperidine nitrogen, enabling controlled and selective reactions.

Methodological & Application

Application Notes and Protocols: Acylation of Piperidine-4-carboxylic Acid with 4-Bromobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the N-acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride to synthesize 1-(4-bromobenzoyl)piperidine-4-carboxylic acid. This reaction is a fundamental transformation in medicinal chemistry for the generation of diverse molecular scaffolds. The protocols described herein are based on the robust and widely applicable Schotten-Baumann reaction, offering guidance on reaction setup, execution, work-up, and purification.

Introduction

The acylation of piperidine derivatives is a cornerstone reaction in the synthesis of a vast array of pharmacologically active compounds. The piperidine motif is a prevalent structural feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The specific target of this protocol, this compound, serves as a versatile intermediate in drug discovery, incorporating a synthetically useful bromine handle for further functionalization via cross-coupling reactions and a carboxylic acid for amide bond formation or other modifications.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Data Presentation

The following table summarizes the key reactants and the product of the acylation reaction, along with their relevant physicochemical properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | Starting Material |

| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | Acylating Agent |

| This compound | C₁₃H₁₄BrNO₃ | 312.16 | Product |

Experimental Protocols

Two primary protocols are presented for the acylation of piperidine-4-carboxylic acid, employing different basic conditions.

Protocol 1: Acylation using an Aqueous Base (Schotten-Baumann Conditions)

This protocol utilizes a biphasic system with an aqueous inorganic base, a classic and effective method for this type of acylation.

Materials:

-

Piperidine-4-carboxylic acid

-

4-Bromobenzoyl chloride

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.) or a saturated solution of sodium bicarbonate. Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Addition of Acylating Agent: In a separate flask, dissolve 4-bromobenzoyl chloride (1.1 eq.) in an equal volume of an organic solvent such as dichloromethane or diethyl ether.

-

Add the 4-bromobenzoyl chloride solution dropwise to the stirred aqueous solution of piperidine-4-carboxylic acid at 0 °C over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

-

Combine the organic layers and wash with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent.

-

-

Isolation and Purification:

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

-

Protocol 2: Acylation using an Organic Base in an Anhydrous Solvent

This protocol is suitable for reactions where the presence of water is undesirable.

Materials:

-

Piperidine-4-carboxylic acid

-

4-Bromobenzoyl chloride

-

Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq.) in anhydrous DCM, add triethylamine (2.5 eq.). Cool the mixture to 0 °C in an ice bath under an inert atmosphere.

-

Addition of Acylating Agent: Add 4-bromobenzoyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Isolation and Purification:

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.

-

Visualizations

Reaction Scheme

Caption: General reaction scheme for the acylation.

Experimental Workflow

Caption: A typical experimental workflow.

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules for drug discovery.

-

Scaffold for Library Synthesis: The presence of both a carboxylic acid and an aryl bromide allows for orthogonal derivatization. The carboxylic acid can be converted to a variety of amides, esters, or other functional groups. The aryl bromide is a key functional group for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents.

-

Modulation of Physicochemical Properties: The 4-bromobenzoyl group can influence the lipophilicity and electronic properties of the molecule, which can be fine-tuned through subsequent reactions to optimize drug-like properties such as solubility, permeability, and metabolic stability.

-

Probing Structure-Activity Relationships (SAR): By systematically modifying the 4-position of the benzoyl ring and the carboxylic acid functionality, researchers can explore the structure-activity relationships of a lead compound to identify key interactions with its biological target.

Conclusion

The acylation of piperidine-4-carboxylic acid with 4-bromobenzoyl chloride is a straightforward and efficient method for the synthesis of a versatile intermediate for drug discovery and development. The Schotten-Baumann reaction conditions, with either an aqueous or organic base, provide reliable routes to the desired product. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers in the successful execution of this important chemical transformation.

Application Notes and Protocols: 1-(4-bromobenzoyl)piperidine-4-carboxylic acid as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid as a key intermediate in the synthesis of pharmacologically active compounds. This versatile building block is particularly valuable in the development of kinase inhibitors for therapeutic use.

Introduction

This compound is a bifunctional molecule featuring a piperidine scaffold, a common motif in medicinal chemistry, acylated with a 4-bromobenzoyl group. The presence of the carboxylic acid provides a reactive handle for amide bond formation, while the bromo-aromatic moiety allows for further diversification through cross-coupling reactions. This combination of features makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of oncology and immunology.

Key Applications

This intermediate is prominently used in the synthesis of inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.

-

Akt Kinase Inhibitors: this compound is a precursor for the synthesis of potent Akt kinase inhibitors, such as AZD5363 (Capivasertib). The piperidine-4-carboxamide core plays a crucial role in binding to the kinase domain.

-

Janus Kinase (JAK) Inhibitors: The piperidine scaffold is also incorporated into various JAK inhibitors, which are instrumental in treating autoimmune diseases and myeloproliferative neoplasms.

Physicochemical Properties

| Property | Value |

| CAS Number | 693237-87-5 |

| Molecular Formula | C₁₃H₁₄BrNO₃ |

| Molecular Weight | 312.16 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from piperidine-4-carboxylic acid and 4-bromobenzoyl chloride.

Materials:

-

Piperidine-4-carboxylic acid

-

4-bromobenzoyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water and dichloromethane (1:1).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in dichloromethane to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound.

Expected Yield and Purity:

| Product | Yield (%) | Purity (by HPLC) (%) |

| This compound | 85-95 | >98 |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.2-3.8 (m, 2H, piperidine-H), 3.2-2.9 (m, 2H, piperidine-H), 2.5-2.3 (m, 1H, piperidine-H), 2.0-1.6 (m, 4H, piperidine-H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 175.5 (C=O, acid), 168.0 (C=O, amide), 135.0 (C), 131.5 (CH), 129.0 (CH), 125.0 (C), 45.0 (CH₂), 40.5 (CH), 28.0 (CH₂).

Protocol 2: Amide Coupling with an Amine using HATU

This protocol details the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

-

This compound

-

Amine (e.g., (S)-3-amino-1-(4-chlorophenyl)propan-1-ol)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Data:

| Amine Reactant | Product | Yield (%) | Purity (by HPLC) (%) |

| (S)-3-amino-1-(4-chlorophenyl)propan-1-ol | (S)-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(4-bromobenzoyl)piperidine-4-carboxamide | 75-85 | >99 |

Visualizations

Caption: Synthetic workflow for the use of the intermediate.

Caption: Simplified PI3K/Akt signaling pathway.

Application of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid in the Synthesis of G-Protein Coupled Receptor (GPCR) Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a multitude of physiological processes. Their involvement in pathophysiology has made them one of the most important classes of drug targets. The development of small molecule modulators that can selectively target specific GPCRs is a cornerstone of modern drug discovery. The piperidine-4-carboxylic acid scaffold is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of ligands for central nervous system (CNS) targets and other receptors. Specifically, 1-(4-bromobenzoyl)piperidine-4-carboxylic acid serves as a valuable starting material for creating a diverse library of compounds with the potential to modulate GPCR activity. The presence of the bromobenzoyl group allows for further chemical modifications, such as cross-coupling reactions, to explore the chemical space and optimize ligand-receptor interactions. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of novel GPCR modulators, with a focus on chemokine receptors as a representative target class.

Synthetic Applications and Methodologies

The primary application of this compound in GPCR modulator synthesis is as a scaffold to be elaborated into more complex molecules, typically through amide bond formation. The carboxylic acid moiety is readily activated for coupling with a wide range of amines, leading to the generation of diverse carboxamide libraries. These libraries can then be screened against various GPCR targets to identify hit compounds.

A general synthetic scheme involves the coupling of this compound with a desired amine using standard peptide coupling reagents. The resulting amide can be further modified at the bromine position via reactions like Suzuki or Buchwald-Hartwig cross-coupling to introduce additional diversity.

General Experimental Protocol: Synthesis of 1-(4-bromobenzoyl)piperidine-4-carboxamides

This protocol is adapted from methodologies used for the synthesis of structurally related compounds.

Materials:

-

This compound

-

Substituted amine (e.g., benzylamine, piperazine derivatives)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)